molecular formula C19H17NOS B2590866 N-{[1-(thiophen-3-yl)cyclopropyl]methyl}naphthalene-1-carboxamide CAS No. 2415602-24-1

N-{[1-(thiophen-3-yl)cyclopropyl]methyl}naphthalene-1-carboxamide

Cat. No.: B2590866
CAS No.: 2415602-24-1
M. Wt: 307.41
InChI Key: OVLBAUZVSUUFCA-UHFFFAOYSA-N
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Description

N-{[1-(thiophen-3-yl)cyclopropyl]methyl}naphthalene-1-carboxamide is a compound that features a unique combination of a thiophene ring, a cyclopropyl group, and a naphthalene carboxamide moiety

Chemical Reactions Analysis

Types of Reactions

N-{[1-(thiophen-3-yl)cyclopropyl]methyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Bromine, NBS

Major Products

    Oxidation: Thiophene sulfoxides, thiophene sulfones

    Reduction: Amine derivatives

    Substitution: Brominated thiophene derivatives

Scientific Research Applications

N-{[1-(thiophen-3-yl)cyclopropyl]methyl}naphthalene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-{[1-(thiophen-3-yl)cyclopropyl]methyl}naphthalene-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiophene ring and cyclopropyl group can contribute to the compound’s binding affinity and specificity. In materials science, the compound’s electronic properties can be harnessed to develop organic semiconductors with specific charge transport characteristics.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure and exhibit similar reactivity.

    Cyclopropyl derivatives: Compounds such as cyclopropylamine and cyclopropylcarbinol feature the cyclopropyl group and are used in various synthetic applications.

    Naphthalene derivatives: Compounds like naphthalene-1-carboxylic acid and naphthalene-2-carboxamide share the naphthalene core and are used in the synthesis of dyes, pharmaceuticals, and other materials.

Uniqueness

N-{[1-(thiophen-3-yl)cyclopropyl]methyl}naphthalene-1-carboxamide is unique due to its combination of a thiophene ring, a cyclopropyl group, and a naphthalene carboxamide moiety. This unique structure imparts specific electronic and steric properties that can be exploited in various applications, from drug discovery to materials science.

Properties

IUPAC Name

N-[(1-thiophen-3-ylcyclopropyl)methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NOS/c21-18(17-7-3-5-14-4-1-2-6-16(14)17)20-13-19(9-10-19)15-8-11-22-12-15/h1-8,11-12H,9-10,13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLBAUZVSUUFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC=CC3=CC=CC=C32)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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